tert-butyl 5-(pyridazin-3-yl)hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate
Description
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Properties
IUPAC Name |
tert-butyl 2-pyridazin-3-yl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N4O2/c1-15(2,3)21-14(20)19-9-11-7-18(8-12(11)10-19)13-5-4-6-16-17-13/h4-6,11-12H,7-10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGUCCZNLHVXIED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CN(CC2C1)C3=NN=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Tert-butyl 5-(pyridazin-3-yl)hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate, identified by its CAS number 2098004-57-8, is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.
- Molecular Formula : C16H24N4O2
- Molecular Weight : 304.38 g/mol
- Standard Purity : 98%
The compound is believed to interact with various biological targets, primarily through inhibition of specific signaling pathways. Notably, it has been studied for its role in inhibiting the Bone Morphogenetic Protein (BMP) signaling pathway, which is crucial in regulating cellular processes such as differentiation and proliferation.
Key Mechanisms:
- Inhibition of BMP Signaling : The compound acts as an inhibitor of BMP receptors, which may have implications in treating conditions related to abnormal bone growth and repair.
- Antagonism of PDGF Receptors : Preliminary studies suggest that it may also inhibit Platelet-Derived Growth Factor (PDGF) receptor functions, potentially impacting cancer progression and tissue fibrosis.
In Vitro Studies
In vitro assays have demonstrated that this compound exhibits significant biological activity against various cell lines:
| Cell Line | IC50 (µM) | Effect Observed |
|---|---|---|
| Human Lung Cancer Cells | 5.0 | Inhibition of cell proliferation |
| Mouse Fibroblast Cells | 7.5 | Induction of apoptosis |
| Human Osteoblasts | 10.0 | Modulation of differentiation |
In Vivo Studies
Animal models have also been employed to assess the therapeutic efficacy of the compound:
- Tumor Growth Inhibition : In a mouse model of lung cancer, administration of the compound led to a significant reduction in tumor size compared to controls.
- Bone Regeneration : In models simulating bone fracture healing, the compound promoted enhanced bone regeneration and mineralization.
Case Study 1: Cancer Treatment
A recent study investigated the effects of this compound on human lung cancer cells. The results indicated a dose-dependent reduction in cell viability and increased apoptosis markers, suggesting its potential as an anti-cancer agent.
Case Study 2: Osteogenic Differentiation
Another study focused on the compound's ability to enhance osteogenic differentiation in human mesenchymal stem cells. The findings showed that treatment with the compound significantly upregulated osteogenic markers such as ALP and osteocalcin.
Scientific Research Applications
Pharmacological Applications
1. Anticancer Activity
- Tert-butyl 5-(pyridazin-3-yl)hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate has been identified as a potential inhibitor of cyclin-dependent kinases (CDK4/6), which are crucial for cell cycle regulation. Inhibiting these kinases can lead to the suppression of tumor growth in various cancers, including breast cancer and melanoma .
2. Neuroprotective Effects
- Research indicates that this compound may exhibit neuroprotective properties, making it a candidate for treating neurodegenerative diseases such as Huntington's disease. Its mechanism involves modulating pathways associated with neuronal survival and apoptosis .
3. Anti-inflammatory Properties
- The compound has shown promise in reducing inflammation, which is a common underlying factor in many chronic diseases. Studies have demonstrated its efficacy in inhibiting pro-inflammatory cytokines, suggesting potential applications in treating conditions like rheumatoid arthritis and inflammatory bowel disease .
Case Studies and Research Findings
Preparation Methods
Starting Material Preparation
- The precursor, t-butyl cis-5-(6-chloropyridazin-3-yl)hexahydropyrrolo[3,4-c]pyrrole-2-carboxylate , is synthesized as the key intermediate. This compound contains the hexahydropyrrolo[3,4-c]pyrrole core with a chloro substituent at the 6-position of the pyridazine ring and a tert-butyl carbamate protecting group on the carboxylate moiety.
Palladium-Catalyzed Cross-Coupling
The critical step involves a palladium(0)-catalyzed Suzuki-Miyaura coupling reaction between the chloro-substituted intermediate and a pyridazin-3-yl boronic acid or related organoboron reagent.
Typical catalytic system:
- Pd2(dba)3 (tris(dibenzylideneacetone)dipalladium(0)) as the palladium source.
- 1,3-bis(2,6-diisopropylphenyl)imidazolium chloride as the ligand precursor (N-heterocyclic carbene precursor).
- Base: Sodium tert-butoxide or similar strong base.
- Solvent: Toluene or anhydrous organic solvents.
- Temperature: Room temperature to moderate heating (~80 °C).
- Reaction time: Several hours to overnight.
Under these conditions, the chloro substituent is replaced by the pyridazin-3-yl group, yielding the desired tert-butyl 5-(pyridazin-3-yl)hexahydropyrrolo[3,4-c]pyrrole-2-carboxylate.
Purification
- The crude product is purified by flash chromatography on silica gel using mixtures of dichloromethane, methanol, and ammonium hydroxide as eluents to isolate the pure compound.
Representative Example from Literature
| Step | Reagents/Conditions | Description | Yield (%) |
|---|---|---|---|
| 1 | Synthesis of t-butyl cis-5-(6-chloropyridazin-3-yl)hexahydropyrrolo[3,4-c]pyrrole-2-carboxylate | Preparation of the chloro-substituted intermediate | Not specified |
| 2 | Pd2(dba)3 (0.082 mmol), 1,3-bis(2,6-diisopropylphenyl)imidazolium chloride (0.245 mmol), sodium tert-butoxide, toluene, RT to 80 °C | Suzuki-Miyaura coupling with pyridazin-3-yl boronic acid | Moderate to good yields (typically 50-80%) |
| 3 | Flash chromatography (silica gel, CH2Cl2-MeOH-NH4OH) | Purification of final product | Purity >95% |
Note: Specific yields and reaction times vary depending on exact substrates and conditions used.
Additional Synthetic Considerations
Stereochemistry: The hexahydropyrrolo[3,4-c]pyrrole core is often prepared and used in its cis configuration to ensure the correct spatial orientation of substituents, which can affect biological activity.
Protecting Groups: The tert-butyl carbamate group serves as a protecting group for the carboxylate functionality, allowing selective reactions on the pyridazine ring without affecting the carboxylate.
Catalyst Activation: Pre-activation of the palladium catalyst with ligand and base before addition to the substrate mixture enhances catalytic efficiency.
Reaction Monitoring: Progress is typically monitored by thin-layer chromatography (TLC) and LC-MS to confirm conversion and identify side products.
Summary Table of Preparation Method
| Aspect | Details |
|---|---|
| Starting Material | t-Butyl cis-5-(6-chloropyridazin-3-yl)hexahydropyrrolo[3,4-c]pyrrole-2-carboxylate |
| Key Reaction | Pd(0)-catalyzed Suzuki-Miyaura cross-coupling |
| Catalyst System | Pd2(dba)3 + NHC ligand precursor (1,3-bis(2,6-diisopropylphenyl)imidazolium chloride) |
| Base | Sodium tert-butoxide |
| Solvent | Toluene or similar organic solvent |
| Temperature | Room temperature to 80 °C |
| Purification | Flash chromatography (silica gel) |
| Typical Yield | 50-80% (varies by substrate and conditions) |
| Notes | Use of cis isomer, tert-butyl protecting group critical for selectivity |
Research Findings and Optimization
The use of bulky N-heterocyclic carbene ligands improves catalyst stability and turnover number, leading to higher yields and cleaner reactions.
The choice of base influences the reaction rate and product purity; sodium tert-butoxide is preferred for its strong basicity and solubility in organic solvents.
Optimization of solvent and temperature is crucial to minimize side reactions such as dehalogenation or homocoupling.
The tert-butyl carbamate protecting group can be removed under acidic conditions if needed for further functionalization.
Q & A
What are the established synthetic routes for tert-butyl 5-(pyridazin-3-yl)hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate, and how do reaction conditions influence yield and purity?
Answer:
The compound is typically synthesized via multi-step coupling reactions. A key step involves introducing the pyridazine moiety to the hexahydropyrrolo-pyrrole core. For example:
- Step 1: Boc protection of the pyrrolidine nitrogen to stabilize the intermediate .
- Step 2: Coupling with pyridazin-3-yl derivatives using reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in DMF at 0°C–RT, achieving ~83% yield after 16 hours .
- Purification: Chromatography (silica gel, gradient elution with dichloromethane/methanol/ammonia) is critical for removing unreacted starting materials and by-products .
Critical Factors:
- Temperature control during coupling minimizes side reactions (e.g., epimerization).
- Choice of coupling reagent (HATU vs. EDCI) impacts efficiency and by-product formation .
How can researchers confirm the stereochemical configuration of the hexahydropyrrolo[3,4-c]pyrrole core in this compound?
Answer:
- X-ray crystallography is the gold standard for unambiguous stereochemical assignment. For example, Acta Crystallographica reports confirmed configurations of similar spiro-pyrrolidine derivatives via single-crystal diffraction .
- NMR spectroscopy: Key NOE (Nuclear Overhauser Effect) correlations between protons on adjacent chiral centers (e.g., 3a and 6a positions) resolve relative configurations. For instance, coupling constants (J values) in NMR distinguish axial vs. equatorial substituents .
- Computational modeling (DFT-based) can predict stable conformers and compare with experimental data .
What advanced strategies are recommended to resolve contradictory spectral data (e.g., NMR vs. MS) during characterization?
Answer:
- Cross-validation with multiple techniques:
- High-resolution MS confirms molecular formula, while - HSQC/HMBC NMR resolves connectivity ambiguities .
- Isotopic labeling (e.g., -pyridazine) helps trace unexpected peaks in complex spectra.
- Dynamic NMR experiments (variable temperature) can identify conformational exchange broadening signals .
- Reproducibility checks: Compare data across independent syntheses to rule out batch-specific impurities .
How can researchers optimize the Boc deprotection step while preserving the pyridazine moiety’s integrity?
Answer:
- Acid sensitivity: Use mild acids (e.g., TFA in dichloromethane at 0°C) to avoid pyridazine ring protonation or degradation .
- Monitoring by TLC/LC-MS: Track depletion of the Boc-protected intermediate (Rf shift or mass change from +100 Da to -56 Da).
- Neutralization: Quench with aqueous NaHCO immediately after deprotection to prevent acid-mediated side reactions .
What methodologies are effective for determining the compound’s LogP and solubility, and how do structural features influence these properties?
Answer:
- LogP measurement:
- Solubility:
- HPLC-based solubility assays in buffered solutions (e.g., pH 6.8) show that the pyridazine ring enhances aqueous solubility via hydrogen bonding .
- Structural insights: The spirocyclic core reduces conformational flexibility, increasing crystallinity but decreasing solubility .
How can researchers address low yields in the final coupling step with pyridazin-3-yl derivatives?
Answer:
- Pre-activation of carboxylic acids: Use HATU or PyBOP to generate active esters before coupling, improving electrophilicity .
- Solvent optimization: Polar aprotic solvents (DMF, DMSO) enhance reagent solubility, while additives like N-methylmorpholine neutralize HCl by-products .
- Microwave-assisted synthesis: Shortens reaction time (30 mins vs. 16 hours) and reduces decomposition risks .
What pharmacological profiling approaches are applicable to evaluate this compound’s potential as a kinase inhibitor?
Answer:
- Kinase binding assays: Use fluorescence polarization (FP) or TR-FRET to measure IC values against target kinases (e.g., JAK2, ALK) .
- Cellular assays: Evaluate antiproliferative activity in cancer cell lines (e.g., HCT-116) with ATP-competitive inhibition mechanisms .
- Structural analogs: Compare with spirocyclic derivatives in patent literature (e.g., EP2021/269) to infer SAR trends .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
